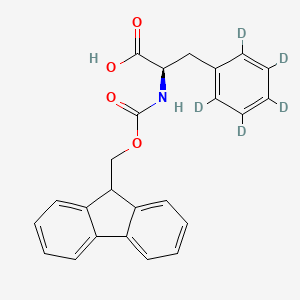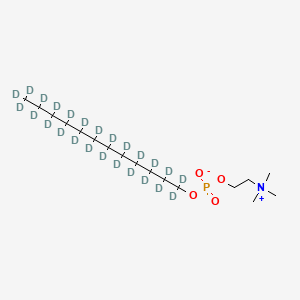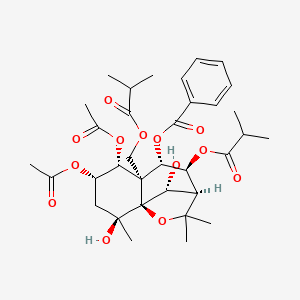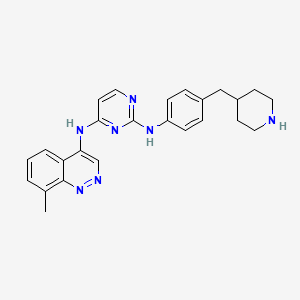
D-Phenyl-D5-alanine-N-FMOC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenyl-D5-alanine-N-FMOC, also known as Fmoc-D-Phenylalanine-[d5], is a labelled derivative of D-Phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group and deuterium-labelled phenylalanine. Phenylalanine is an essential α-amino acid found in the breast milk of mammals and is commonly used as a dietary supplement.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amine group of D-Phenylalanine with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which is obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of D-Phenyl-D5-alanine-N-FMOC involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance measures to meet the demands of global customers.
化学反応の分析
Types of Reactions
D-Phenyl-D5-alanine-N-FMOC undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The FMOC group can be removed by reduction using piperidine.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine is commonly used for the removal of the FMOC group.
Substitution: Reagents such as FMOC-Cl and FMOC-OSu are used for introducing the FMOC group.
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Deprotected D-Phenylalanine.
Substitution: Various FMOC-protected derivatives.
科学的研究の応用
D-Phenyl-D5-alanine-N-FMOC has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
作用機序
The mechanism of action of D-Phenyl-D5-alanine-N-FMOC involves the self-assembly of the FMOC-phenylalanine molecule into hydrogels. The key role of the FMOC group and phenylalanine covalent linkage, flexibility of the phenyl side chain, pH, and buffer ions in self-assembly to gel formation is described . The collective action of different non-covalent interactions plays a role in making FMOC-phenylalanine hydrogel .
類似化合物との比較
Similar Compounds
Fmoc-Phe-OH: N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine.
Fmoc-Phe-OH-(phenyl-d5)-2,3,3-d3: A deuterium-labelled derivative of FMOC-phenylalanine.
Fmoc-Ala-OH: N-(9-Fluorenylmethoxycarbonyl)-L-alanine.
Uniqueness
D-Phenyl-D5-alanine-N-FMOC is unique due to its deuterium labelling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of the FMOC group also facilitates its use in solid-phase peptide synthesis and other applications requiring temporary protection of the amine group .
特性
分子式 |
C24H21NO4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1/i1D,2D,3D,8D,9D |
InChIキー |
SJVFAHZPLIXNDH-NEQPNFATSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)




![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)

